2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Description
Chemical Identification and Nomenclature
This compound is systematically identified by its Chemical Abstracts Service registry number 77065-59-9 and possesses the molecular formula C₁₂H₁₁N₃O₃. The compound exhibits a molecular weight of 245.24 grams per mole, reflecting its moderately complex heterocyclic structure. Alternative nomenclature for this compound includes the systematic name [4-methyl-6-oxo-2-(pyridin-4-yl)-1H-pyrimidin-5-yl]acetic acid and the condensed form 2-(4-methyl-6-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)acetic acid. The structural complexity of this molecule necessitates careful attention to positional numbering and substitution patterns to ensure accurate chemical communication.
The compound's structural framework consists of a 1,6-dihydropyrimidin-5-yl core substituted at the 4-position with a methyl group and at the 2-position with a pyridin-4-yl moiety. The acetic acid substituent is attached at the 5-position of the pyrimidine ring, creating a carboxylic acid functionality that significantly influences the molecule's chemical and physical properties. This particular substitution pattern distinguishes it from related compounds such as 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid, which features the pyridine ring attached at the 3-position rather than the 4-position.
Historical Context and Development
The development of this compound and related dihydropyrimidinone compounds traces its origins to the pioneering work of Pietro Biginelli in 1893, who first described the multicomponent reaction that bears his name. The Biginelli reaction represents a classical approach to synthesizing dihydropyrimidinone scaffolds through the one-pot condensation of an aldehyde, a beta-ketoester or beta-diketone, and urea or thiourea under acidic conditions. This foundational methodology provided the synthetic framework for accessing diverse dihydropyrimidinone structures, including compounds bearing pyridine substituents and acetic acid functional groups.
The evolution of dihydropyrimidinone chemistry throughout the twentieth and twenty-first centuries has been driven by recognition of their significant pharmacological properties and synthetic versatility. These compounds have attracted considerable attention due to their interesting biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific incorporation of pyridine rings into dihydropyrimidinone structures represents a strategic approach to enhance biological activity and molecular recognition properties, as pyridine-containing compounds frequently exhibit improved pharmacokinetic profiles and target selectivity.
Recent synthetic developments have expanded the accessibility of complex dihydropyrimidinone derivatives through modified Biginelli protocols and alternative synthetic strategies. The synthesis of pyridine-substituted dihydropyrimidinones, such as this compound, often involves the use of pyridine-containing aldehydes in multicomponent reactions with appropriate beta-dicarbonyl compounds and nitrogen nucleophiles. These synthetic advances have facilitated the preparation of structurally diverse dihydropyrimidinone libraries for pharmaceutical research and material science applications.
Position within Heterocyclic Chemistry
Heterocyclic chemistry represents a fundamental branch of organic chemistry, accounting for nearly one-third of modern chemical publications and encompassing compounds that play vital roles in biological systems. The pyrimidine ring system, which forms the core of this compound, occupies a position of particular importance within heterocyclic chemistry due to its presence in essential biomolecules. Pyrimidine derivatives serve as fundamental building blocks of nucleic acids, specifically appearing in the nucleotide bases thymine, cytosine, and uracil that constitute deoxyribonucleic acid and ribonucleic acid.
The structural architecture of this compound exemplifies the complexity achievable through heterocyclic synthesis, incorporating multiple nitrogen-containing ring systems within a single molecular framework. The compound features both a dihydropyrimidine core and a pyridine substituent, creating a bis-heterocyclic system that demonstrates the synthetic potential for constructing complex molecular architectures. This structural complexity reflects the broader trend in heterocyclic chemistry toward developing sophisticated molecular scaffolds that can serve as platforms for drug discovery and materials science applications.
The positioning of nitrogen atoms within the pyrimidine and pyridine rings creates multiple sites for hydrogen bonding and metal coordination, characteristics that are crucial for biological activity and molecular recognition phenomena. The dihydropyrimidine ring system, in particular, provides a semi-saturated heterocycle that combines the electronic properties of aromatic systems with the conformational flexibility of partially saturated rings. This structural feature contributes to the compound's potential utility in pharmaceutical applications, where conformational flexibility often correlates with improved binding selectivity and biological activity.
Relation to Dihydropyrimidinone Class of Compounds
This compound belongs to the extensively studied class of 3,4-dihydropyrimidin-2(1H)-ones, commonly abbreviated as dihydropyrimidinones, which have emerged as privileged scaffolds in medicinal chemistry. These compounds are characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, creating a structural motif that exhibits remarkable biological activity across multiple therapeutic areas. The dihydropyrimidinone class has demonstrated activities including antibacterial, anti-inflammatory, antiviral, antitumor, antimalarial, hypnotic, anticonvulsant, antithyroid, and antihistaminic properties.
The structural relationship between this compound and other dihydropyrimidinone derivatives is exemplified by comparing it with related compounds that feature different substitution patterns. For instance, compounds such as 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid and 2-[4-methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid represent positional isomers that differ only in the attachment point of the pyridine ring. These structural variations demonstrate the systematic approach to structure-activity relationship studies within the dihydropyrimidinone class.
The synthetic accessibility of dihydropyrimidinone derivatives through the Biginelli reaction and related methodologies has facilitated extensive exploration of this chemical space for pharmaceutical applications. Recent research has demonstrated that 4-aryldihydropyrimidines, which include compounds like this compound, exhibit antihypertensive activity and function as calcium channel blockers. Additionally, these compounds have shown promise as alpha-antagonists and neuropeptide Y antagonists, highlighting their potential for cardiovascular and neurological therapeutic applications.
The structural diversity within the dihydropyrimidinone class extends beyond simple substitution patterns to include variations in the oxidation state, ring substitution, and functional group incorporation. The presence of the acetic acid functionality in this compound represents a strategic modification that introduces carboxylic acid properties, potentially enhancing water solubility and providing additional sites for molecular recognition and chemical modification. This functional group diversity within the dihydropyrimidinone class continues to drive research into new synthetic methodologies and biological applications, positioning these compounds as valuable scaffolds for contemporary drug discovery efforts.
Properties
IUPAC Name |
2-(4-methyl-6-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-9(6-10(16)17)12(18)15-11(14-7)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAMDRWCJYDZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid typically involves the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with urea in the presence of a base, followed by cyclization and oxidation steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit promising anticancer properties. The unique structure of 2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid allows for interaction with various cellular pathways involved in tumor growth and proliferation. For instance:
- Mechanism of Action : This compound may inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Case Studies : Research has shown that similar compounds can reduce the viability of breast cancer cells by inducing cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound demonstrates potential antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Research Findings : In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a key factor in various chronic diseases. Compounds related to this compound have shown potential in reducing inflammatory markers in animal models.
- Clinical Implications : These findings support further investigation into the compound's role as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anti-inflammatory | Reduces inflammatory cytokines |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The development process includes:
- Synthesis Optimization : Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency.
- Structure–Activity Relationship (SAR) Studies : Investigating modifications to the molecular structure to improve potency and selectivity against target diseases.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyridine Substituent Positional Isomers
The position of the pyridine substituent (pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) significantly influences physicochemical and biological properties:
Key Observations :
- Pyridin-2-yl and pyridin-3-yl analogs are more commonly reported in synthesis protocols , while pyridin-4-yl derivatives are less explored but noted for specialized applications .
Substituent Variations on the Pyrimidine Ring
Modifications at positions 2 and 4 of the pyrimidine ring impact bioactivity and solubility:
Key Observations :
- Amino-substituted derivatives are precursors for anti-inflammatory agents, as seen in dihydropyrimidine-based drug candidates .
Functional Group Modifications
Variations in the carboxylic acid moiety and side chains:
Key Observations :
- Propanoic acid derivatives exhibit longer side chains, which may alter binding affinity in enzyme-targeted therapies .
- Ethyl ester analogs are metabolically stable intermediates in drug manufacturing .
Biological Activity
2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS Number: 1193387-71-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic routes often utilize pyridine derivatives and dihydropyrimidine scaffolds to achieve the desired molecular structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 32 µg/mL | 64 µg/mL |
| S. aureus | 16 µg/mL | 32 µg/mL |
| C. albicans | 64 µg/mL | 128 µg/mL |
These results indicate that the compound exhibits bactericidal effects at concentrations that are clinically relevant, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
The compound has also shown promise in cancer research. In cell line studies, it has been observed to induce apoptosis in various cancer cell types, including hypopharyngeal tumor cells. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation.
Case Study:
In a study involving FaDu hypopharyngeal cancer cells, this compound demonstrated a cytotoxic effect with an IC50 value of approximately 15 µM, which is comparable to established chemotherapeutics like bleomycin .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. Variations in the pyridine and dihydropyrimidine moieties affect its interaction with biological targets. Researchers have conducted SAR studies to optimize these interactions, leading to the development of more potent analogs.
Toxicity and Safety Profile
Preliminary toxicological evaluations suggest that the compound has a favorable safety profile, with no significant cytotoxicity observed in non-cancerous cell lines at therapeutic concentrations. However, further studies are necessary to fully elucidate its safety in vivo.
Q & A
Q. What statistical methods are recommended for validating reproducibility in kinetic studies?
- Methodology : Use ANOVA to compare reaction rates across triplicate runs. For non-linear kinetics (e.g., autocatalytic behavior), apply Bayesian regression to model uncertainty. Report confidence intervals (95% CI) for rate constants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
